2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
Molecular Formula: C₁₆H₁₅Cl₂N₃O₃
Molecular Weight: 368.2 g/mol
Key Structural Features:
- A 2,4-dichlorophenoxy moiety linked to an ethanone backbone.
- A pyrrolidin-1-yl group substituted at position 3 with a 2,6-dimethylpyrimidin-4-yloxy group.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-11-7-17(22-12(2)21-11)26-14-5-6-23(9-14)18(24)10-25-16-4-3-13(19)8-15(16)20/h3-4,7-8,14H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDZHVAFCULQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule with potential applications in pharmacology and agriculture. It is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide known for its biological activity and environmental impact. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in various applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18Cl2N2O3
- Molecular Weight : 367.24 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Properties
- Research indicates that compounds related to 2,4-D exhibit antioxidant properties. For instance, studies have shown that exposure to 2,4-D can alter mitochondrial function and oxidative stress levels in various organisms, including zebrafish. Specifically, exposure to 2,4-D increased catalase activity while reducing the superoxide dismutase/catalase ratio, suggesting a potential mechanism for oxidative damage .
-
Effects on Mitochondrial Function
- Investigations into the effects of 2,4-D on mitochondrial function reveal that it can impair mitochondrial respiration and ATP synthesis. In isolated rat liver mitochondria, both formulated and isolated forms of 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner . This impairment may lead to reduced energy production and increased susceptibility to cellular stress.
- Impact on Behavior in Model Organisms
Case Study 1: Mitochondrial Toxicity Assessment
A study assessed the toxicological effects of 2,4-D on isolated rat liver mitochondria. Key findings included:
- Concentration Thresholds : Toxicity was observed at concentrations as low as 0.4 μM for formulated products and 10 μM for isolated 2,4-D concerning mitochondrial membrane potential.
- Mechanism of Action : The results indicated that the compound interacts with mitochondrial membranes, affecting ATP levels and membrane fluidity .
Case Study 2: Behavioral Changes in Zebrafish
In another study focusing on behavioral outcomes:
- Experimental Design : Adult zebrafish were exposed to environmentally relevant concentrations of 2,4-D.
- Results : The exposure led to increased cytochrome c oxidase activity and behavioral changes such as increased distance traveled and time spent in upper tank zones .
Data Tables
| Biological Activity | Observations | Concentration Thresholds |
|---|---|---|
| Antioxidant Effects | Increased catalase activity; altered SOD/CAT ratio | Not specified |
| Mitochondrial Function | Impaired ATP synthesis; membrane integrity affected | Formulated: 0.4 μM; Isolated: 10 μM |
| Behavioral Changes | Increased activity; altered exploration patterns | Environmentally relevant concentrations |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenoxy-Containing Agrochemicals
Diclofop-methyl
- Molecular Formula : C₁₆H₁₃Cl₂O₄
- Molecular Weight : 341.18 g/mol
- Structure: Features a 2,4-dichlorophenoxy group linked to a methyl ester.
- Application : Herbicide targeting acetyl-CoA carboxylase in grasses .
- Key Difference : Unlike the target compound, diclofop-methyl lacks a pyrimidine-pyrrolidine system, relying instead on ester functionality for activity. The target compound’s heterocyclic core may enhance binding affinity or metabolic stability.
Pyrimidine Derivatives with Heterocyclic Linkers
Pyrazolo[3,4-d]pyrimidin-4-ones ()
- General Structure: Pyrazolo-pyrimidinone core with thioether-linked phenacyl groups.
- Example : 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones.
Chromenone-Pyrazolo[3,4-c]pyrimidine Hybrid ()
- Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate.
- Structure: Combines chromenone and pyrazolo-pyrimidine motifs.
- Key Difference: Fluorinated aromatic systems and chromenone backbone suggest applications in oncology or inflammation, contrasting with the target compound’s agrochemical design .
Pyrrolidine-Pyrimidine Hybrids
Pyrrolo[2,3-c]pyridine Derivatives ()
- Example: 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone.
- Structure : Pyrrolo-pyridine core with morpholine and aryl substituents.
- Key Difference: These compounds emphasize nitrogen-rich frameworks for kinase inhibition, whereas the target compound’s dichlorophenoxy group may direct it toward plant enzyme targets .
Structural and Functional Data Table
Key Findings and Implications
- Steric and Electronic Effects : The 2,6-dimethylpyrimidin-4-yloxy group in the target compound may improve metabolic stability compared to unsubstituted pyrimidine analogs, reducing oxidative degradation .
- Herbicidal Potential: Structural alignment with diclofop-methyl suggests possible activity against acetyl-CoA carboxylase, but the heterocyclic core might mitigate resistance mechanisms seen in older herbicides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
